molecular formula C13H7F3O2 B1525993 4-(3,4,5-Trifluorophenyl)benzoic acid CAS No. 925908-50-5

4-(3,4,5-Trifluorophenyl)benzoic acid

Cat. No.: B1525993
CAS No.: 925908-50-5
M. Wt: 252.19 g/mol
InChI Key: HDDVJCZDLNIIPK-UHFFFAOYSA-N
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Description

4-(3,4,5-Trifluorophenyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoic acid core substituted with a 3,4,5-trifluorophenyl group at the para position. This compound’s structure combines the electron-withdrawing effects of fluorine atoms with the carboxylic acid functionality, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

4-(3,4,5-trifluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-10-5-9(6-11(15)12(10)16)7-1-3-8(4-2-7)13(17)18/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDVJCZDLNIIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3,4,5-Trifluorophenyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of trifluoromethyl groups enhances both the lipophilicity and electronic properties of the compound, making it a valuable scaffold for drug development. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on diverse research findings.

  • Chemical Formula : C13_{13}H8_{8}F3_{3}O2_2
  • Molecular Weight : 252.19 g/mol
  • CAS Number : 121602-93-5

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In particular:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) were reported at 25.9 µM and 12.9 µM respectively, indicating strong bactericidal activity .
  • Mechanism of Action : The compound appears to disrupt bacterial cell membranes and inhibit cell wall synthesis, which is crucial for its bactericidal effects .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µM)MBC (µM)
Staphylococcus aureus25.925.9
MRSA12.912.9
Enterococcus faecalisNo activity recordedN/A

Anti-inflammatory Potential

The anti-inflammatory properties of this compound have also been investigated:

  • NF-κB Modulation : Studies indicate that this compound can modulate the activity of NF-κB transcription factor, which plays a critical role in inflammatory responses. Specifically, it was found to increase NF-κB activity by approximately 10–15% in certain assays .
  • Cell Viability Assays : In vitro assays showed that at concentrations higher than 20 µM, the compound exhibited significant cytotoxicity against various cancer cell lines while sparing normal cells .

Anticancer Activity

The anticancer potential of fluorinated benzoic acids has been explored in various studies:

  • Inhibition of Tumor Growth : Preliminary studies suggest that derivatives of benzoic acids with trifluoromethyl substitutions can inhibit tumor growth in xenograft models. The exact mechanism remains to be fully elucidated but may involve apoptosis induction and cell cycle arrest .
  • Synergistic Effects : When used in combination with other chemotherapeutics, such as DPP-4 inhibitors, there is evidence suggesting enhanced efficacy against certain types of cancers .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against S. aureus and MRSA with bactericidal properties
Anti-inflammatoryModulates NF-κB activity; potential cytotoxic effects on cancer cells
AnticancerInhibits tumor growth; shows synergistic effects with other chemotherapeutics

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the efficacy of various fluorinated benzoic acids against MRSA strains. The results indicated that compounds with trifluoromethyl groups had significantly lower MIC values compared to their non-fluorinated counterparts .
  • Case Study on Anti-inflammatory Effects :
    In a model of induced inflammation in mice, administration of the compound led to a reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its potential as an anti-inflammatory agent .

Scientific Research Applications

Medicinal Chemistry

4-(3,4,5-Trifluorophenyl)benzoic acid is utilized as a synthetic intermediate in the development of pharmaceutical compounds. Its structural features allow it to act as a transient directing group in catalytic C-H activation reactions, which are vital for synthesizing complex organic molecules.

  • Anticancer Drugs : The compound serves as a building block for dibenzoate esters that exhibit anticancer properties. Research indicates that these derivatives can selectively target cancer cells while minimizing damage to healthy tissues .
  • Antimicrobial Agents : Studies have shown that salicylanilide esters derived from this acid demonstrate significant antifungal activity. These compounds are being investigated as potential treatments for various fungal infections .

Organic Synthesis

The compound is widely used in organic synthesis due to its ability to participate in various chemical reactions:

  • C-H Activation : Its role as a directing group facilitates the activation of C-H bonds in transition metal-catalyzed reactions, enhancing the efficiency of synthetic pathways .
  • Synthesis of Functionalized Aromatics : The trifluoromethyl group contributes to the electronic properties of the molecule, allowing for selective functionalization at specific positions on the aromatic ring. This property is exploited in creating libraries of compounds for drug discovery .

Materials Science

In materials science, this compound has applications in developing advanced materials with tailored properties:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Its fluorinated nature imparts unique surface properties that are beneficial for coatings and films .
  • Nanotechnology : Research is ongoing into the use of this compound in nanomaterials, where it may play a role in stabilizing nanoparticles or enhancing their functionality through surface modification.

Case Studies

Study TitleFocusFindings
Synthesis and Anticancer Activity of Dibenzoate EstersAnticancer Drug DevelopmentDemonstrated selective cytotoxicity against cancer cell lines with minimal toxicity to normal cells .
Antifungal Activity of Salicylanilide DerivativesAntimicrobial ResearchIdentified significant antifungal activity against multiple strains; potential for clinical application .
C-H Activation Using Trifluorobenzoic Acid DerivativesOrganic SynthesisShowed enhanced reactivity and selectivity in C-H activation processes compared to non-fluorinated analogs .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Applications/Notes
4-(3,4,5-Trifluorophenyl)benzoic acid Not provided C₁₃H₇F₃O₂ 3,4,5-Trifluorophenyl at C4 Pharmaceutical intermediate (inferred)
3-((4-(Trifluoromethyl)phenyl)amino)benzoic acid 1284180-11-5 C₁₄H₁₀F₃NO₂ Trifluoromethylphenylamino at C3 Medical intermediate (explicit)
3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid 1261560-31-9 C₁₅H₁₁F₃O₃ Trifluoromethoxyphenyl and methyl at C4 Biochemical research reagent
2,4,5-Trifluorobenzoic acid Not provided C₇H₃F₃O₂ Fluorine at C2, C4, C5 Synthetic precursor
4-(4-Butylcyclohexyl)benzoic acid 3,4,5-trifluorophenyl ester 178689-86-6 C₂₄H₂₄F₃O₂ Esterified with 4-butylcyclohexyl group Potential liquid crystal material

Key Research Findings

  • Electronic and Steric Effects: The 3,4,5-trifluorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid group compared to non-fluorinated analogs.
  • Lipophilicity and Bioavailability :
    Fluorine substitution generally increases lipophilicity, improving membrane permeability. However, the trifluoromethoxy group in 3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid (CAS 1261560-31-9) may confer greater metabolic stability compared to the trifluorophenyl group due to reduced enzymatic degradation .

  • Synthetic Utility :
    Ester derivatives, such as 4-(4-butylcyclohexyl)benzoic acid 3,4,5-trifluorophenyl ester (CAS 178689-86-6), highlight the compound’s versatility in materials science, where fluorinated esters are used in liquid crystal displays .

  • Positional Isomerism: 2,4,5-Trifluorobenzoic acid (synthesis detailed in ) demonstrates how fluorine placement affects crystallinity and solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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